molecular formula C9H11N3O2 B1176521 Disperse orange 69 CAS No. 147516-19-6

Disperse orange 69

Cat. No.: B1176521
CAS No.: 147516-19-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse orange 69, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

147516-19-6

Molecular Formula

C9H11N3O2

Synonyms

Disperse orange 69

Origin of Product

United States

Q & A

Q. How can researchers characterize the purity and structural integrity of Disperse Orange 69 in synthetic chemistry workflows?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups. For quantification, calibrate with certified reference standards and report relative peak areas with error margins .

Q. What experimental parameters critically influence the photostability of this compound under varying environmental conditions?

Methodological Answer: Design controlled light-exposure experiments using UV lamps (e.g., 365 nm) to simulate environmental conditions. Monitor degradation kinetics via spectrophotometry, adjusting variables like pH (4–10), temperature (20–50°C), and oxygen levels. Include control samples and triplicate trials to ensure reproducibility. Data should be analyzed using first-order kinetic models .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply ANOVA for comparing mean responses across dose groups, followed by post-hoc tests (e.g., Tukey’s HSD). Use nonlinear regression to model EC50/LC50 values. Ensure power analysis is performed during experimental design to justify sample sizes and minimize Type II errors .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways of this compound across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing literature, categorizing studies by experimental conditions (e.g., light source, matrix composition). Use controlled laboratory replication to isolate conflicting variables. Advanced techniques like LC-QTOF-MS can identify transient intermediates, while isotopic labeling (e.g., ¹⁸O) may clarify reaction mechanisms .

Q. What computational modeling approaches are suitable for predicting interaction mechanisms between this compound and polymeric substrates?

Methodological Answer: Employ density functional theory (DFT) to calculate electronic properties and adsorption energies. Molecular dynamics (MD) simulations can model diffusion kinetics in polymer matrices. Validate predictions with experimental data from X-ray diffraction (XRD) or atomic force microscopy (AFM) .

Q. How can HPLC-MS parameters be optimized to quantify trace metabolites of this compound in environmental samples?

Methodological Answer: Optimize column selection (e.g., C18 for hydrophobicity), mobile phase composition (acetonitrile/water gradients), and ionization mode (ESI+/-). Perform spike-and-recovery experiments to validate extraction efficiency. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Methodological Answer: Implement quality control (QC) protocols, including in-process monitoring (e.g., TLC for reaction progress). Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Characterize batches with orthogonal techniques (e.g., elemental analysis, DSC) and report batch-specific data in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.